(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone
Overview
Description
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone is a complex organic compound that features a bromothiophene moiety and an imidazobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the bromination of thiophene to obtain 5-bromothiophene. This is followed by the formation of the imidazobenzimidazole core through cyclization reactions involving appropriate precursors. The final step involves coupling the bromothiophene moiety with the imidazobenzimidazole core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds that potentiate colistin activity.
Uniqueness
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone is unique due to its specific combination of a bromothiophene moiety and an imidazobenzimidazole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-3-10-21-12-6-4-5-7-13(12)22-16(11(2)20-18(21)22)17(23)14-8-9-15(19)24-14/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXZSYSWBOJNGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C4=CC=C(S4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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